![molecular formula C6H6LiNO2S B1430568 Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate CAS No. 1461709-32-9](/img/structure/B1430568.png)
Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate
Overview
Description
“Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” is a chemical compound with the molecular formula C6H6LiNO2S . It’s a salt where the lithium ion is the cation .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate”, often involves the reaction of α-halocarbonyl compounds with thioureas or thioamides . A one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid has been described .Molecular Structure Analysis
The molecular weight of “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” is 163.12 . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Thiazoles, including “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate”, can undergo various chemical reactions. For instance, they can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be determined .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer properties. A study published in BMC Chemistry investigated the antitumor activity of synthesized thiazoles against the liver carcinoma cell line HepG2 .
DNA Interaction
Thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, cell death .
Analgesic and Anti-inflammatory Activities
Research published in Medicinal Chemistry Research highlighted that among various tested thiazole compounds, some showed significant analgesic and anti-inflammatory activities .
Antimicrobial and Antifungal Properties
Thiazoles have been explored for their antimicrobial and antifungal effects. The versatility of the thiazole ring has led to the discovery of new compounds with these properties .
Neuroprotective Effects
Thiazole compounds have also been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Antioxidant Properties
The antioxidant capacity of thiazole derivatives is another area of interest, potentially contributing to the management of oxidative stress-related conditions .
BMC Chemistry - Anticancer activity of novel thiazoles Medicinal Chemistry Research - Thiazoles having diverse biological activities Molecules - Thiazole: A Versatile Standalone Moiety
Future Directions
Mechanism of Action
Target of Action
Thiazole compounds are known to have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific biological activity. For example, some thiazole compounds have been found to inhibit the synthesis of certain proteins or enzymes, thereby affecting the biochemical pathways these molecules are involved in .
Result of Action
Thiazole compounds, in general, can have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
properties
IUPAC Name |
lithium;5-ethyl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYYNXRFIYIBML-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=CN=C(S1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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